1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione
Description
1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group, a dodecylamino group, and a pyrrolidine-2,5-dione core
Properties
Molecular Formula |
C22H33BrN2O2 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H33BrN2O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-20-17-21(26)25(22(20)27)19-14-12-18(23)13-15-19/h12-15,20,24H,2-11,16-17H2,1H3 |
InChI Key |
ZJDBJMOIQDHCPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide.
Attachment of the Dodecylamino Group: The dodecylamino group can be attached through an amide coupling reaction using dodecylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The compound features a bromophenyl group, a dodecylamino substituent, and a pyrrolidine backbone with two carbonyl groups. This unique arrangement contributes to its potential biological activity.
- Molecular Formula : CHBrNO
- Molecular Weight : 364.31 g/mol
Pharmaceutical Research
The compound has shown promise in the pharmaceutical field, particularly as an inhibitor of specific enzymes and receptors.
- Mechanism of Action : It acts as an inhibitor for various kinases, which are crucial in signal transduction pathways associated with diseases like cancer and inflammation.
- Case Study : Research has indicated that derivatives of this compound exhibit significant inhibitory effects on spleen tyrosine kinase (Syk), which is implicated in asthma and rheumatoid arthritis treatment .
| Application | Target Disease | Mechanism | Reference |
|---|---|---|---|
| Syk Inhibition | Asthma | Enzyme Inhibition | |
| Cancer Therapy | Various Cancers | Kinase Inhibition |
Agricultural Chemistry
The compound's structural characteristics also lend themselves to applications in agricultural chemistry, particularly as a pesticide or herbicide.
- Mechanism of Action : Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.
- Case Study : A study demonstrated that similar compounds showed effective pest control against arthropods and mollusks, suggesting potential for 1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione in pest management strategies .
Material Science
In material science, the compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the dodecylamino group can enhance membrane permeability. The pyrrolidine-2,5-dione core may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1-(4-Bromophenyl)-3-(octylamino)pyrrolidine-2,5-dione: Similar structure but with an octylamino group instead of a dodecylamino group.
1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione: Similar structure but with different substituents on the pyrrolidine-2,5-dione core.
Uniqueness
This compound is unique due to the combination of its bromophenyl and dodecylamino groups, which confer specific chemical and biological properties. The presence of the bromophenyl group can enhance interactions with biological targets, while the dodecylamino group can improve solubility and membrane permeability.
Biological Activity
1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione is a chemical compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a bromophenyl group and a dodecylamino side chain. This unique structure contributes to its biological activity, particularly in pharmacological contexts.
Research indicates that the compound may exert its effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Interaction with Cellular Receptors : The compound shows potential affinity for certain receptors, impacting cellular signaling pathways.
Biological Activity Overview
Antifungal Efficacy
A study published in a patent document highlighted the compound's effectiveness in controlling fungal pathogens in agricultural settings. The formulation demonstrated significant antifungal activity, making it a candidate for agricultural applications aimed at protecting crops from fungal infections .
Antiparasitic Activity
Research on the antiparasitic effects of similar compounds indicated that derivatives of pyrrolidine structures could effectively combat gastrointestinal nematodes in livestock. The findings suggested that such compounds could lead to new treatments for parasitic infections in veterinary medicine .
Cytotoxic Effects on Cancer Cells
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism, although further research is needed to elucidate precise pathways .
Research Findings
Recent investigations into the biological activity of this compound reveal several key insights:
- Selectivity and Potency : The compound has been noted for its selective action against specific targets, which may reduce side effects compared to broader-spectrum agents.
- Synergistic Effects : When used in combination with other antifungal or antiparasitic agents, it may enhance overall efficacy, suggesting potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
